2-(5-methyl-4-phenyl-1,3-thiazol-2-yl)phthalazin-1(2H)-one
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Overview
Description
2-(5-Methyl-4-phenyl-1,3-thiazol-2-yl)-1(2H)-phthalazinone is a heterocyclic compound that contains both thiazole and phthalazinone moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-1(2H)-phthalazinone typically involves the condensation of appropriate thiazole and phthalazinone precursors. One common method involves the reaction of 5-methyl-4-phenyl-2-aminothiazole with phthalic anhydride under acidic conditions to form the desired product. The reaction is usually carried out in a solvent such as acetic acid or ethanol, and the mixture is heated to promote the condensation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(5-Methyl-4-phenyl-1,3-thiazol-2-yl)-1(2H)-phthalazinone can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Halogenating agents, alkylating agents, or nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring may yield sulfoxides or sulfones, while reduction can produce dihydro derivatives.
Scientific Research Applications
2-(5-Methyl-4-phenyl-1,3-thiazol-2-yl)-1(2H)-phthalazinone has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Material Science: It is explored for its potential use in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 2-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-1(2H)-phthalazinone depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes, receptors, or DNA. The thiazole and phthalazinone moieties can engage in hydrogen bonding, π-π stacking, and other interactions that modulate biological activity.
Comparison with Similar Compounds
Similar Compounds
2-(4-Phenyl-1,3-thiazol-2-yl)-1(2H)-phthalazinone: Lacks the methyl group on the thiazole ring.
2-(5-Methyl-1,3-thiazol-2-yl)-1(2H)-phthalazinone: Lacks the phenyl group on the thiazole ring.
2-(5-Methyl-4-phenyl-1,3-thiazol-2-yl)-1(2H)-quinazolinone: Contains a quinazolinone moiety instead of phthalazinone.
Uniqueness
2-(5-Methyl-4-phenyl-1,3-thiazol-2-yl)-1(2H)-phthalazinone is unique due to the presence of both thiazole and phthalazinone moieties, which confer distinct chemical and biological properties. The combination of these two heterocycles can enhance the compound’s stability, reactivity, and potential for diverse applications.
Properties
Molecular Formula |
C18H13N3OS |
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Molecular Weight |
319.4 g/mol |
IUPAC Name |
2-(5-methyl-4-phenyl-1,3-thiazol-2-yl)phthalazin-1-one |
InChI |
InChI=1S/C18H13N3OS/c1-12-16(13-7-3-2-4-8-13)20-18(23-12)21-17(22)15-10-6-5-9-14(15)11-19-21/h2-11H,1H3 |
InChI Key |
QPOUIGYITKHNFF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(S1)N2C(=O)C3=CC=CC=C3C=N2)C4=CC=CC=C4 |
Origin of Product |
United States |
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